

Platelet Glycoprotein Ia (GP1a) Expression: A Comparative Guide for Thrombosis Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GP1a

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This guide provides a comprehensive comparison of the correlation between Glycoprotein Ia (**GP1a**) expression levels and clinical outcomes in thrombosis. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Correlation of GP1a Expression with Clinical Outcomes in Thrombosis

Platelet glycoprotein Ia (**GP1a**), forming the integrin $\alpha 2\beta 1$ complex with GP2a ($\beta 1$ integrin), is a critical receptor for collagen on the platelet surface. Its interaction with exposed collagen at sites of vascular injury is a key initiating step in platelet adhesion, activation, and subsequent thrombus formation. Variations in the expression level of **GP1a** have been investigated as a potential risk factor for thrombotic diseases, including myocardial infarction (MI), ischemic stroke, and deep vein thrombosis (DVT).

Much of the current understanding of the role of **GP1a** expression in thrombosis comes from studies on the C807T (rs1126643) single nucleotide polymorphism in the ITGA2 gene, which encodes **GP1a**. The 'T' allele has been associated with higher surface expression of **GP1a**.

Quantitative Data Summary

The following tables summarize findings from studies investigating the link between **GP1a** expression (often inferred from C807T genotype) and clinical outcomes in thrombosis.

Table 1: **GP1a** Expression/Polymorphism and Myocardial Infarction (MI)

Study Cohort	Measurement Method	Key Findings	Clinical Outcome Association	Reference
2237 male patients undergoing coronary angiography	Genotyping (Allele-specific PCR)	The T807 allele was strongly associated with nonfatal MI in individuals younger than 62.	Odds Ratio (OR) for MI in T807 carriers <62 years: 1.57 (P = 0.004). OR increased with decreasing age, reaching 2.61 in those <49 years.	[1]
177 patients with MI and 89 controls	Genotyping	Increased risk of MI with the homozygous 807T/873A genotype.	OR: 3.3 (95% CI, 1.2 to 8.8)	[2]
77 patients with prior MI and 77 controls	Flow Cytometry (direct measurement of integrin $\alpha 2\beta 1$ density)	Mean integrin $\alpha 2\beta 1$ density was 6% higher in patients with prior MI (not statistically significant). A receptor density in the lowest decile was associated with lower MI prevalence.	OR for MI with lowest decile of $\alpha 2\beta 1$ density: 6.3 (95% CI: 1.3-29.2, P = 0.009)	[3]
100 young males with first MI and 119 controls	Genotyping	No significant difference in the allele frequencies of the 807C/T	The 807C/T polymorphism was not found to be an independent risk	[4]

polymorphism

between MI

patients and

controls.

factor for MI in

this cohort.

Table 2: **GP1a** Expression/Polymorphism and Ischemic Stroke

Study Cohort	Measurement Method	Key Findings	Clinical Outcome Association	Reference
Meta-analysis of multiple studies	Genotyping	The 807T allele of GP1a is associated with an increased risk of ischemic stroke.	Increased risk of early-onset ischemic stroke.	[5]
Case-control study	Genotyping	The polymorphism of GPIa/IIa may be an inherited risk factor for the development of stroke.	Association suggested but quantitative risk not detailed in abstract.	[4]

Table 3: **GP1a** Expression/Polymorphism and Deep Vein Thrombosis (DVT)

Current literature provides limited direct evidence linking quantitative **GP1a** expression levels to the risk of DVT. Most studies on genetic risk factors for DVT have focused on other polymorphisms like Factor V Leiden and prothrombin gene mutations.

Experimental Protocols

Quantification of Platelet Surface **GP1a** by Flow Cytometry

This protocol outlines a general method for the quantitative analysis of **GP1a** (integrin $\alpha 2$) expression on the platelet surface from whole blood.

Materials:

- Whole blood collected in 3.2% sodium citrate tubes.
- Phosphate-buffered saline (PBS).
- Paraformaldehyde (1% in PBS) for fixation.
- FITC-conjugated anti-human CD49b (clone AK-7, specific for integrin $\alpha 2$ /**GP1a**) or other suitable monoclonal antibody.
- FITC-conjugated isotype control antibody (e.g., mouse IgG1).
- Flow cytometer.
- Flow cytometry tubes.

Procedure:

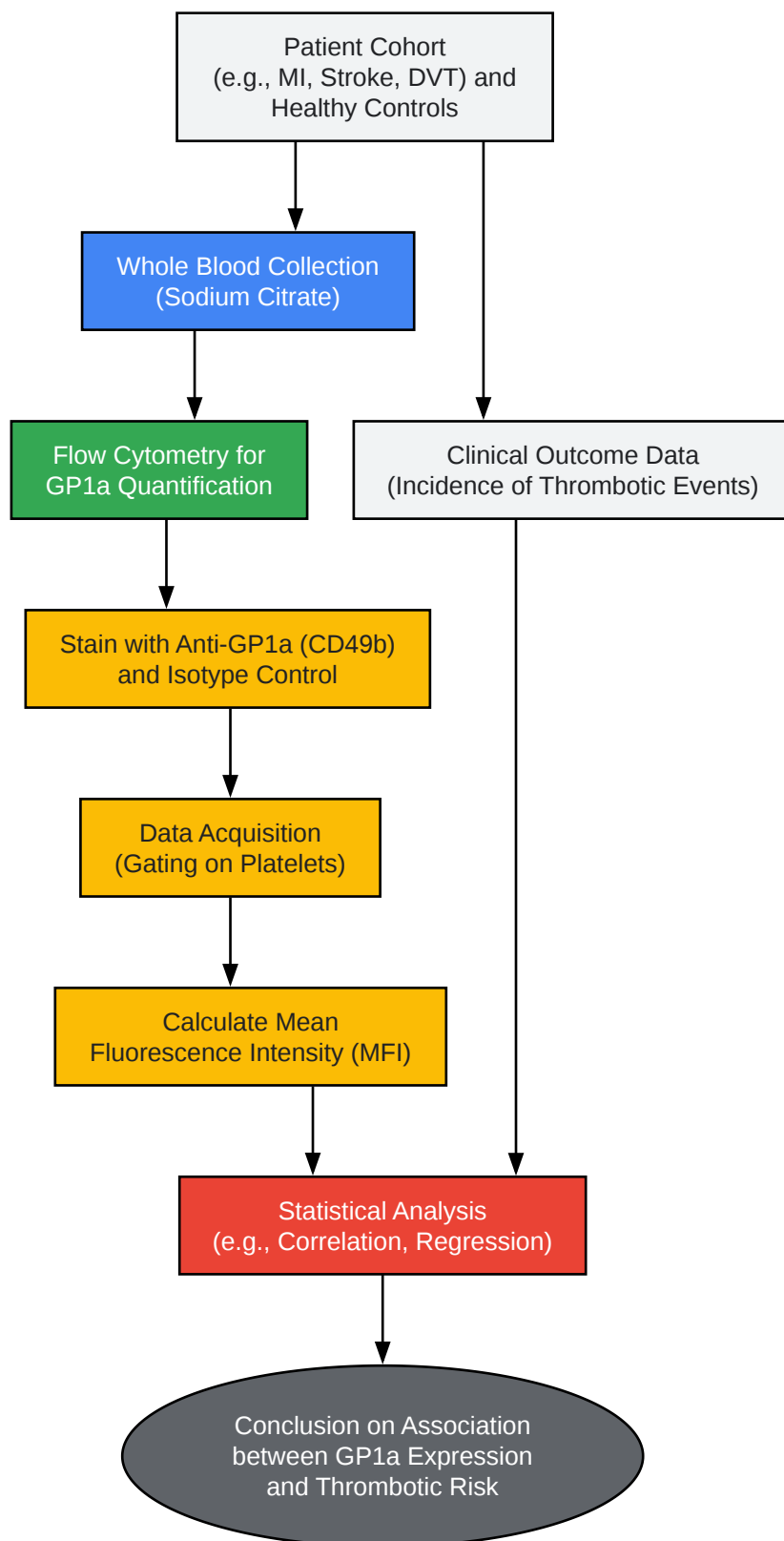
- Blood Collection: Collect whole blood into sodium citrate tubes. All processing should be performed at room temperature to avoid platelet activation.
- Preparation of Platelet-Rich Plasma (PRP) (Optional, for cleaner platelet population):
 - Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with no brake.
 - Carefully collect the upper layer of PRP.
- Antibody Staining (from whole blood or PRP):
 - For whole blood analysis, dilute the blood 1:10 with PBS.
 - Aliquot 50 μ L of diluted whole blood or PRP into flow cytometry tubes.

- Add a saturating concentration of the FITC-conjugated anti-**GP1a** antibody to the sample tubes.
- Add the corresponding isotype control to a separate tube.
- Gently mix and incubate for 20-30 minutes at room temperature in the dark.
- Fixation (Optional):
 - Add 500 µL of 1% paraformaldehyde to each tube to fix the platelets.
 - Incubate for at least 30 minutes at 4°C.
- Flow Cytometric Analysis:
 - Acquire the samples on a flow cytometer.
 - Identify the platelet population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.
 - Gate on the platelet population.
 - Measure the mean fluorescence intensity (MFI) of the FITC signal for both the anti-**GP1a** and isotype control samples.
- Data Analysis:
 - Subtract the MFI of the isotype control from the MFI of the anti-**GP1a** sample to obtain the specific fluorescence intensity, which is proportional to the number of **GP1a** receptors on the platelet surface.
 - Compare the MFI values between patient and control groups.

Mandatory Visualizations

GP1a (Integrin $\alpha 2\beta 1$) Signaling Pathway in Platelet Activation





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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com